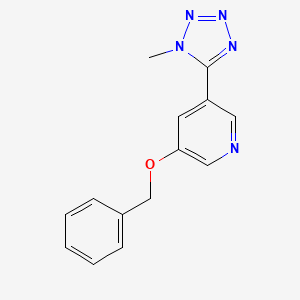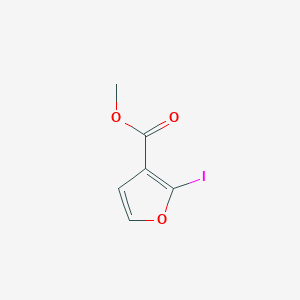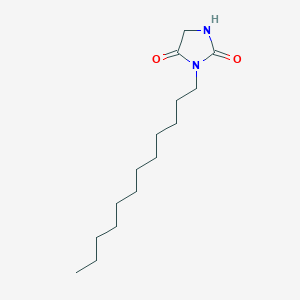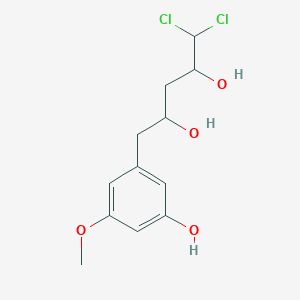
Citreochlorol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of citreochlorol and its analogues involves several key steps. One efficient synthetic route includes Krische’s enantioselective carbonyl allylation, IBr-promoted cyclization, and regioselective epoxide opening . These steps are crucial for accessing versatile epoxy ethers that enable the formation of this compound monochloro derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. These may include the use of catalysts, controlled reaction conditions, and purification processes to ensure the desired product’s quality and yield .
化学反应分析
Types of Reactions: Citreochlorol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one atom or group in the molecule with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
科学研究应用
Citreochlorol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of citreochlorol involves its interaction with specific molecular targets and pathways. As a halogenated polyketide, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Citreochlorol can be compared with other halogenated polyketides, such as:
Chloramphenicol: An antibiotic with a similar halogenated structure.
Tetracycline: Another antibiotic with polyketide characteristics.
Erythromycin: A macrolide antibiotic with polyketide origins.
Uniqueness: this compound’s uniqueness lies in its specific halogenation pattern and the resulting chemical properties. This makes it a valuable compound for studying the effects of halogenation on polyketide reactivity and biological activity .
属性
分子式 |
C12H16Cl2O4 |
|---|---|
分子量 |
295.16 g/mol |
IUPAC 名称 |
1,1-dichloro-5-(3-hydroxy-5-methoxyphenyl)pentane-2,4-diol |
InChI |
InChI=1S/C12H16Cl2O4/c1-18-10-4-7(2-8(15)5-10)3-9(16)6-11(17)12(13)14/h2,4-5,9,11-12,15-17H,3,6H2,1H3 |
InChI 键 |
MMMZDSQYAMMVEG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)O)CC(CC(C(Cl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl 2-methylbut-2-enoate](/img/structure/B14085090.png)
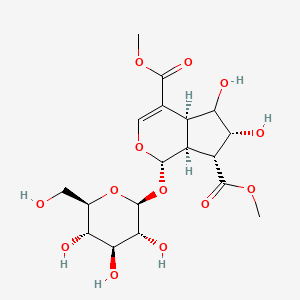
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085095.png)
![Benzoic acid, 4-[4-(2-oxiranyl)butoxy]-, 4-methoxyphenyl ester](/img/structure/B14085096.png)
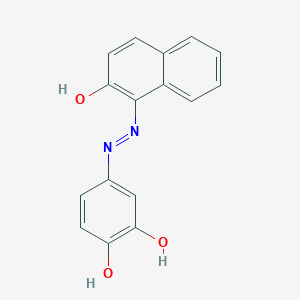
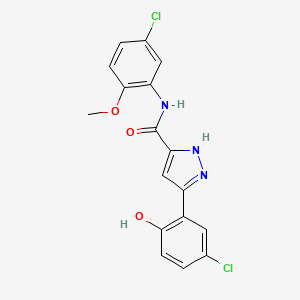
![2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B14085117.png)
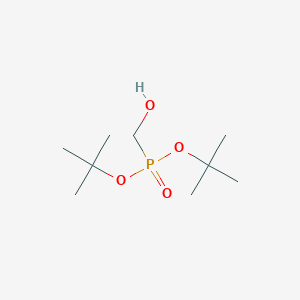
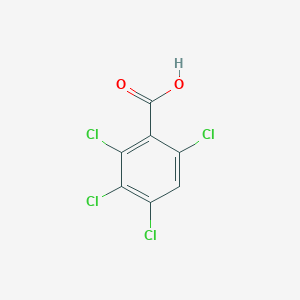

![1-[3-(Benzyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085177.png)
